molecular formula C15H14ClN3O2 B4756095 3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B4756095
M. Wt: 303.74 g/mol
InChI Key: YKAXJKXUUUFPRV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyrimidine ring

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the fused pyrimidine ring.

    Introduction of substituents: The chlorophenyl, methoxymethyl, and methyl groups are introduced through various substitution reactions using appropriate reagents and conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as inhibitors of specific enzymes or receptors involved in various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(methoxymethyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-9-7-13(20)19-15(17-9)14(12(18-19)8-21-2)10-3-5-11(16)6-4-10/h3-7,18H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAXJKXUUUFPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)COC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 3
3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 4
3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 5
3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 6
Reactant of Route 6
3-(4-Chlorophenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

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